molecular formula C16H21NO3 B12044867 1-(Benzo[d][1,3]dioxol-5-yl)decahydroisoquinolin-4a-ol

1-(Benzo[d][1,3]dioxol-5-yl)decahydroisoquinolin-4a-ol

Cat. No.: B12044867
M. Wt: 275.34 g/mol
InChI Key: KDWOSUSEJQEKJQ-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)decahydroisoquinolin-4a-ol is a chemical compound with the empirical formula C16H21NO3 and a molecular weight of 275.34 g/mol . This compound is part of a class of chemicals known for their diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)decahydroisoquinolin-4a-ol involves several steps. One common method includes the use of 5-bromo-benzo[d][1,3]dioxole, which undergoes a series of reactions including Pd-catalyzed amination, copper-catalyzed coupling, and bromination . The reaction conditions typically involve the use of solvents like 1,4-dioxane, toluene, and DMF, with reagents such as PdCl2, xantphos, and Cs2CO3 .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-yl)decahydroisoquinolin-4a-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)decahydroisoquinolin-4a-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Benzo[d][1,3]dioxol-5-yl)decahydroisoquinolin-4a-ol is unique due to its decahydroisoquinoline core, which provides a distinct three-dimensional structure and potential for diverse chemical modifications. This uniqueness makes it a valuable compound for research in various scientific fields .

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol

InChI

InChI=1S/C16H21NO3/c18-16-6-2-1-3-12(16)15(17-8-7-16)11-4-5-13-14(9-11)20-10-19-13/h4-5,9,12,15,17-18H,1-3,6-8,10H2

InChI Key

KDWOSUSEJQEKJQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCNC(C2C1)C3=CC4=C(C=C3)OCO4)O

Origin of Product

United States

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